molecular formula C25H27ClN6O2 B2872627 8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione CAS No. 886907-73-9

8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione

Cat. No. B2872627
M. Wt: 478.98
InChI Key: YVLPKCIRCBXAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione” is a chemical substance with the molecular formula C25H27ClN6O21. It is not intended for human or veterinary use and is available for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized via multi-step protocols involving the Mannich reaction2. The Mannich reaction is a common method for incorporating piperazine, a structural motif found in many pharmaceuticals, into biologically active compounds2.



Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C25H27ClN6O2. It contains elements such as carbon, hydrogen, chlorine, nitrogen, and oxygen. However, without specific data or a detailed diagram, it’s challenging to provide an accurate molecular structure analysis.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving this compound. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. For this compound, the molecular weight is 478.981. However, I couldn’t find more detailed physical and chemical properties.


Scientific Research Applications

Antimicrobial Activities

Research into 1,2,4-triazole derivatives, including those bearing piperazine amide moieties, has demonstrated significant antimicrobial activities. These compounds have been synthesized and assessed for their effectiveness against various microorganisms, showing good to moderate antimicrobial properties (Bektaş et al., 2007).

Antifungal and Solubility Aspects

A novel antifungal compound from the 1,2,4-triazole class exhibited poor solubility in buffer solutions and hexane, with better solubility in alcohols. This study highlights the importance of understanding solubility and distribution characteristics for the effective delivery of potential antifungal agents (Volkova et al., 2020).

Anticonvulsant Properties

Compounds related to the chemical structure have been synthesized and tested for their anticonvulsant activity. Notably, a series of Mannich bases derived from 3-aryl-pyrrolidine-2,5-diones showed promising results in maximum electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure threshold tests. This underscores the potential for developing new anticonvulsant drugs from this chemical class (Obniska et al., 2010).

Antitumor Activity

1,2,4-Triazine derivatives bearing a piperazine amide moiety were synthesized and evaluated for their anticancer activities, particularly against breast cancer cells. Compounds with specific phenyl substitutions exhibited notable antiproliferative effects, suggesting a pathway for developing new anticancer agents (Yurttaş et al., 2014).

Herbicidal Activity

The synthesis of novel 1-phenyl-piperazine-2,6-diones through a new synthetic route indicated herbicidal activity, with certain compounds displaying significant effects against targeted weeds. This line of research opens avenues for the development of new herbicides (Li et al., 2005).

Safety And Hazards

As this compound is not intended for human or veterinary use, it should be handled with appropriate safety measures1. Always follow standard laboratory safety protocols when working with this compound.


Future Directions

The future directions for research on this compound could involve exploring its potential biological activities, given the presence of the piperazine motif, which is common in many pharmaceuticals2. However, without specific research goals or context, it’s difficult to provide more detailed future directions.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or consult a chemistry professional.


properties

IUPAC Name

8-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-[(2-methylphenyl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN6O2/c1-17-6-3-4-8-19(17)16-32-21-22(29(2)25(34)28-23(21)33)27-24(32)31-12-10-30(11-13-31)15-18-7-5-9-20(26)14-18/h3-9,14H,10-13,15-16H2,1-2H3,(H,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLPKCIRCBXAQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=C(N=C2N4CCN(CC4)CC5=CC(=CC=C5)Cl)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-{4-[(3-Chlorophenyl)methyl]piperazinyl}-3-methyl-7-[(2-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione

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